![molecular formula C21H20ClN3O2 B2943849 1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide CAS No. 899985-09-2](/img/structure/B2943849.png)
1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on related chemical structures has led to the development of innovative synthesis methods and detailed characterization of similar compounds. For instance, the work by Özer et al. (2009) on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including phenyl and various chlorophenyl substituents, contributes to the chemical understanding and potential applications of structurally similar compounds. These derivatives were thoroughly characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing a foundation for further exploration of related chemical entities (Özer, Arslan, VanDerveer, & Külcü, 2009).
Anticonvulsant and Antimicrobial Activities
Several studies have evaluated the biological activities of compounds structurally related to "1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide," shedding light on their potential applications. For example, the crystal structures of three anticonvulsant enaminones were determined by Kubicki, Bassyouni, & Codding (2000), providing insights into their hydrogen bonding and potential for medical application. This research highlights the structural features that could influence the biological activities of related compounds (Kubicki, Bassyouni, & Codding, 2000). Furthermore, Desai, Dodiya, & Shihora (2011) synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating their potential as antimicrobial agents. This work contributes to the understanding of the antimicrobial potential of compounds with similar structural frameworks (Desai, Dodiya, & Shihora, 2011).
Molecular Docking Studies
The exploration of the molecular interactions and docking studies of related compounds provides valuable insights into their potential as therapeutic agents. Katariya, Vennapu, & Shah (2021) conducted a synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which included chlorophenyl substituents, as anticancer and antimicrobial agents. The docking studies offered promising results for the utilization of these compounds to overcome microbial resistance, indicating the potential for similar compounds to be explored for their therapeutic relevance (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-15-9-7-14(8-10-15)21(11-3-4-12-21)20(27)23-13-18-16-5-1-2-6-17(16)19(26)25-24-18/h1-2,5-10H,3-4,11-13H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXIHKBIQQAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.